2-(4,4-Dietoxibutil)isoindolina-1,3-diona

Descripción general

Descripción

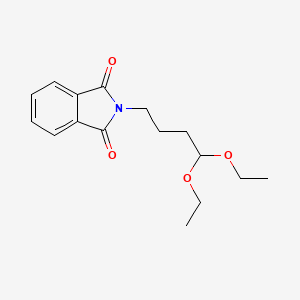

2-(4,4-Diethoxybutyl)isoindoline-1,3-dione is a chemical compound belonging to the class of isoindoline-1,3-dione derivatives. These compounds are characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3, making them versatile in chemical synthesis and applications .

Aplicaciones Científicas De Investigación

2-(4,4-Diethoxybutyl)isoindoline-1,3-dione has several scientific research applications:

Mecanismo De Acción

Target of Action

The primary target of 2-(4,4-Diethoxybutyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several key physiological processes, including motor control, reward, reinforcement, and the regulation of prolactin secretion .

Mode of Action

The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, leading to changes in the downstream signaling pathways .

Biochemical Pathways

Given its interaction with the dopamine receptor d2, it is likely to influence the dopaminergic signaling pathways . These pathways play a crucial role in various neurological processes, including motor control and reward mechanisms .

Pharmacokinetics

In silico analysis suggests that isoindolines, a family of compounds to which this molecule belongs, have favorable pharmacokinetic parameters . The compound was also evaluated in a Parkinsonism mouse model, suggesting its potential for in vivo applications .

Result of Action

Given its interaction with the dopamine receptor d2, it may influence dopaminergic signaling and potentially have effects on motor control and reward mechanisms .

Análisis Bioquímico

Biochemical Properties

Isoindoline-1,3-dione derivatives have been reported to have several biological and pharmacological activities . They have been found to interact with various enzymes, proteins, and other biomolecules, although the specific interactions of 2-(4,4-Diethoxybutyl)isoindoline-1,3-dione have not been detailed in the literature.

Cellular Effects

Isoindoline-1,3-dione derivatives have been found to have effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Isoindoline-1,3-dione derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Isoindoline-1,3-dione derivatives have been found to exhibit anticonvulsant activity at certain dosages in animal models .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Diethoxybutyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with primary amines. One common method is the condensation reaction of phthalic anhydride with 4,4-diethoxybutylamine in the presence of a suitable solvent such as toluene . The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of 2-(4,4-Diethoxybutyl)isoindoline-1,3-dione can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product . Additionally, solventless conditions can be employed to minimize environmental impact and reduce production costs .

Análisis De Reacciones Químicas

Types of Reactions

2-(4,4-Diethoxybutyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the isoindoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Reagents like alkyl halides and aryl halides are used in the presence of a base.

Major Products

The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can be further functionalized for specific applications .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(3-Iodopropyl)isoindoline-1,3-dione

- 2-Butyl-4-hydroxyisoindoline-1,3-dione

- 2-(2-(3,4-Dimethoxyphenyl)ethyl)isoindoline-1,3-dione

Uniqueness

2-(4,4-Diethoxybutyl)isoindoline-1,3-dione is unique due to its specific substituent at the 4,4-diethoxybutyl position, which imparts distinct chemical and biological properties. This unique structure allows for selective interactions with molecular targets, making it valuable in various research and industrial applications .

Actividad Biológica

Overview

2-(4,4-Diethoxybutyl)isoindoline-1,3-dione is a synthetic compound with potential biological activities that have garnered interest in various fields, including pharmacology and medicinal chemistry. This article aims to explore its biological activity based on available research findings, case studies, and relevant data.

- IUPAC Name: 2-(4,4-Diethoxybutyl)isoindoline-1,3-dione

- CAS Number: 32464-55-4

- Molecular Formula: C15H21N1O4

- Molecular Weight: 279.34 g/mol

The biological activity of 2-(4,4-Diethoxybutyl)isoindoline-1,3-dione is primarily attributed to its interactions with various molecular targets within biological systems. Research indicates that this compound may modulate signaling pathways involved in cell proliferation and apoptosis.

Key Mechanisms:

- Inhibition of Enzymatic Activity: The compound has been shown to inhibit certain enzymes that are crucial for cancer cell proliferation.

- Modulation of Cell Signaling Pathways: It affects pathways such as the MAPK/ERK pathway, which is vital for cellular responses to growth signals.

Biological Activities

Research has highlighted several biological activities associated with 2-(4,4-Diethoxybutyl)isoindoline-1,3-dione:

- Anticancer Activity: Studies demonstrate significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells.

- Anti-inflammatory Properties: The compound exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

- Antioxidant Activity: It scavenges free radicals and enhances the antioxidant defense system in cells.

Data Table: Biological Activity Summary

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells; inhibits tumor growth | |

| Anti-inflammatory | Reduces levels of TNF-alpha and IL-6 in vitro | |

| Antioxidant | Scavenges free radicals; enhances cellular antioxidant enzymes |

Case Study 1: Anticancer Efficacy

A study evaluated the effects of 2-(4,4-Diethoxybutyl)isoindoline-1,3-dione on MCF-7 breast cancer cells. The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptosis markers.

Case Study 2: Anti-inflammatory Effects

In a mouse model of inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced inflammatory markers such as COX-2 and iNOS compared to control groups.

Pharmacokinetics

The pharmacokinetic profile of 2-(4,4-Diethoxybutyl)isoindoline-1,3-dione remains under investigation. Preliminary data suggest:

- Absorption: Likely well absorbed due to its lipophilic nature.

- Metabolism: Undergoes hepatic metabolism with potential active metabolites contributing to its biological effects.

- Excretion: Primarily excreted via renal pathways.

Future Research Directions

Future studies should focus on:

- Detailed mechanistic studies to elucidate how 2-(4,4-Diethoxybutyl)isoindoline-1,3-dione interacts at the molecular level.

- In vivo studies to assess therapeutic efficacy and safety profiles.

- Exploration of potential analogs to enhance bioactivity and reduce toxicity.

Propiedades

IUPAC Name |

2-(4,4-diethoxybutyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-3-20-14(21-4-2)10-7-11-17-15(18)12-8-5-6-9-13(12)16(17)19/h5-6,8-9,14H,3-4,7,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMOCOWABJRWQGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCCN1C(=O)C2=CC=CC=C2C1=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00510290 | |

| Record name | 2-(4,4-Diethoxybutyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00510290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32464-55-4 | |

| Record name | 2-(4,4-Diethoxybutyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00510290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.